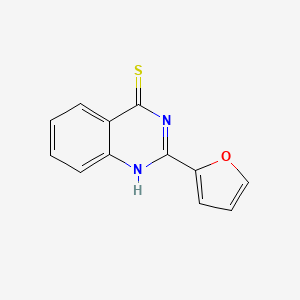![molecular formula C19H21N3O3S B2380266 1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline CAS No. 852141-13-0](/img/structure/B2380266.png)
1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline” is a derivative of pyrazoline, a versatile heterocyclic compound . Pyrazolines are electron-rich nitrogen carriers that combine exciting electronic properties with the potential for dynamic applications . They have been used in the design and synthesis of novel fluorescent heterocyclic dyes due to their favorable photophysical properties and crucial role in charge transfer processes .
Synthesis Analysis
Pyrazolines can be synthesized by several strategies. One common method involves the cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions . The focus is always on new greener and more economical ways for their synthesis .Molecular Structure Analysis
Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline . The specific structure of “1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline” would depend on the positions of the substituents on the pyrazoline ring.Chemical Reactions Analysis
Pyrazoline derivatives have been found to be highly favorable for the chemical oxidative polymerization of aniline . This process produces core-shell nanofibers with net-like structures, possessing better electrochemical properties .Physical And Chemical Properties Analysis
Pyrazolines have exciting electronic properties due to the presence of a heterocyclic nitrogen atom . Transitions involving the non-bonding nitrogen electrons have similar properties to those of π–π* transitions, as the n orbital generally overlaps the π-orbital of the adjacent carbon atom .Applications De Recherche Scientifique
Antimicrobial Activity
1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline and related compounds have been studied for their antimicrobial properties. Studies have shown that certain derivatives exhibit moderate activity against Gram-positive, Gram-negative bacteria, and fungi (Guna, Bhadani, Purohit, & Purohit, 2015). Another research highlighted the synthesis of similar pyrazoline derivatives, noting their antimicrobial activities against various bacterial and fungal strains, with some derivatives showing significant activity (Ahuja & Sethi, 2015).
Agricultural Chemistry
Pyrazoline derivatives, including those related to 1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline, have been explored in the field of agricultural chemistry. Their fungicidal and insecticidal activities have been examined, with some compounds showing potential as lead compounds for new products exhibiting both fungicidal and insecticidal activities (Zhao et al., 2008).
Chemical Synthesis and Characterization
The chemical synthesis and structural elucidation of pyrazoline derivatives, including 1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline, have been extensively studied. These studies focus on the synthesis methods, crystal structure, and spectral data analysis of these compounds (Guo, Zhang, & Li, 2014).
Spectroscopy and Photophysics
Research has been conducted on the spectroscopic properties of pyrazoline derivatives, which are influenced by factors like solvent polarity and electronic nature of substituents. These studies have implications in fields like metal ion sensing (Rurack et al., 2000).
Anticancer and Antibacterial Activities
Novel pyrazoline derivatives have been synthesized and evaluated for their potential as anticancer and antibacterial agents. Some of these derivatives have shown impressive inhibition profiles against enzymes relevant in cancer and bacterial infections (Kocyigit et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-26(24,25)21-17-11-9-15(10-12-17)18-13-19(22(20-18)14(2)23)16-7-5-4-6-8-16/h4-12,19,21H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSWKDRKLZWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

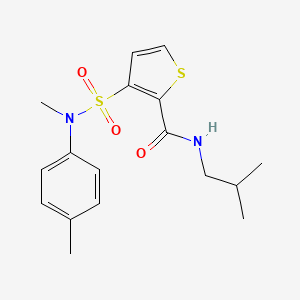
![4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380184.png)

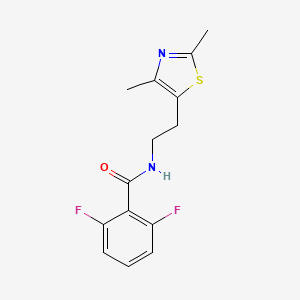
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)
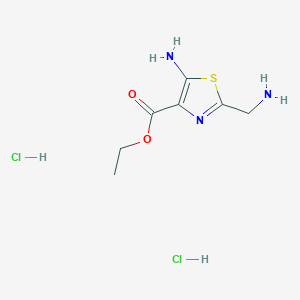
![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)
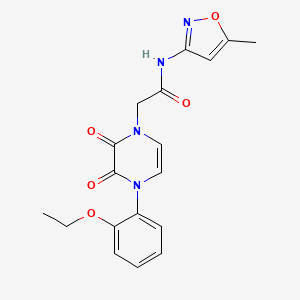
![4-butyl-1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2380194.png)
![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)
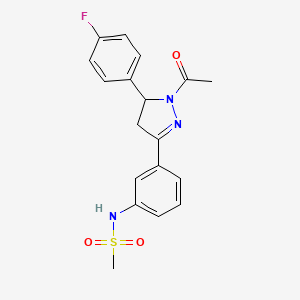
![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)
![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)
